

Unraveling the Pro-Apoptotic Power of AIMP1/p43: A Technical Guide

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Compound of Interest

Compound Name: Apoptosis inducer 15

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For Researchers, Scientists, and Drug Development Professionals

Aminoacyl-tRNA synthetase-interacting multifunctional protein 1 (AIMP1), also known as p43, is a fascinating protein that extends its functional repertoire far beyond its canonical role in protein synthesis. While integral to the stability and activity of the multi-tRNA synthetase complex, AIMP1 has emerged as a critical regulator of diverse cellular processes, including apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms through which AIMP1/p43 exerts its pro-apoptotic effects, offering valuable insights for researchers and professionals in the field of drug development. Although the term "**Apoptosis inducer 15**" is not standard nomenclature in scientific literature, the pro-apoptotic functions of AIMP1/p43 align with the user's interest.

Core Mechanism of Action: A Multifaceted Approach to Programmed Cell Death

AIMP1/p43 induces apoptosis through a complex interplay of intracellular and extracellular signaling pathways. Its mechanism is not linear but rather a network of interactions that can be cell-type and context-dependent. The primary pathways implicated in AIMP1/p43-mediated apoptosis include the activation of caspase cascades, modulation of the TGF- β signaling pathway, and engagement of the MAPK/NF- κ B signaling axis.

1. Extracellular and Intracellular Activities:

AIMP1 is a cytosolic protein but can be secreted to act as a cytokine, influencing immune responses, angiogenesis, and wound healing.[1] Its extracellular form can interact with various cell surface receptors, initiating signaling cascades that can culminate in apoptosis. Intracellularly, AIMP1 participates in crucial signaling pathways that regulate cell fate.

2. Dose-Dependent Biphasic Activity in Angiogenesis:

The concentration of AIMP1 can determine its effect on endothelial cells. At low concentrations, it promotes cell migration. However, at high concentrations, AIMP1 inhibits angiogenesis by inducing Jun N-terminal kinase (JNK) phosphorylation and subsequent activation of caspase-3, a key executioner caspase in apoptosis.[1]

3. Modulation of Key Signaling Pathways:

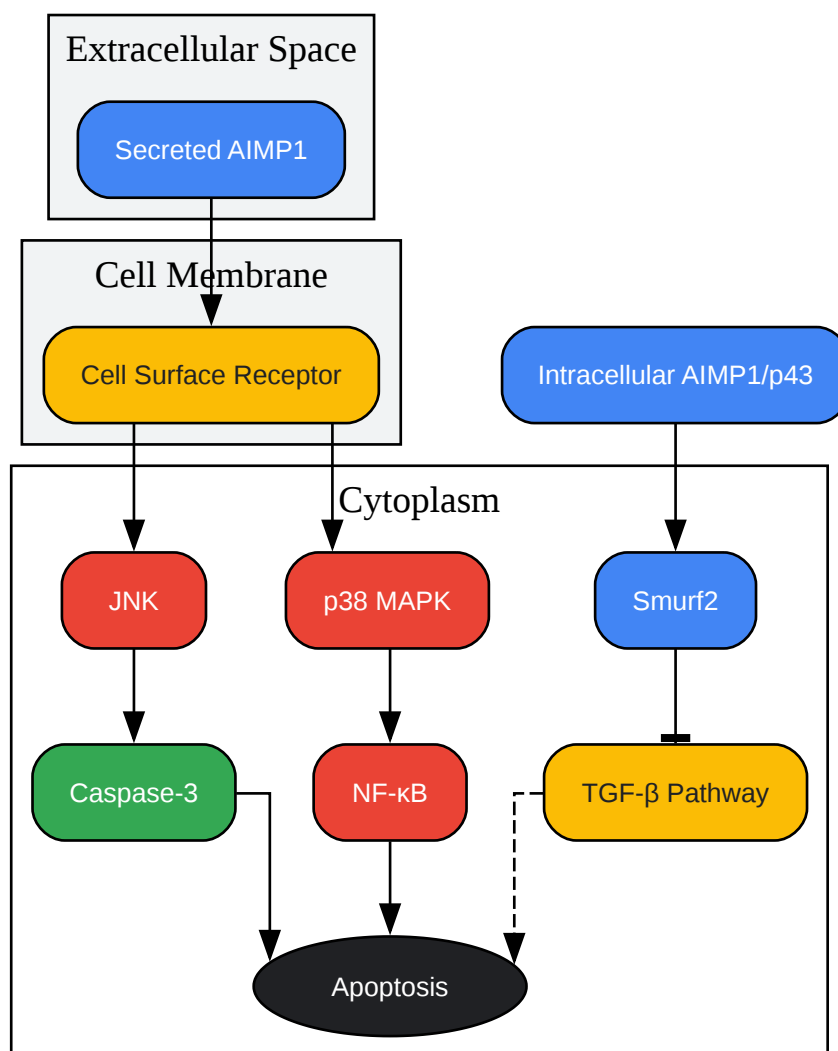
- **TGF- β Signaling:** AIMP1/p43 can downregulate TGF- β signaling by stabilizing Smurf2, a negative regulator of the pathway.[2] Dysregulation of TGF- β signaling is often associated with cancer progression, and its modulation by AIMP1 can contribute to its anti-tumor effects.
- **MAPK/NF- κ B Pathway:** In certain cellular contexts, such as microglial cells, AIMP1 can induce activation and M1 polarization via the MAPK and NF- κ B signaling pathways.[3] This pro-inflammatory response can be linked to apoptosis induction in specific pathological conditions. AIMP1 activates the JNK and p38 MAPK-dependent signaling pathways.[3] Furthermore, AIMP1-induced phosphorylation of IKK α/β , I κ B- α , and p65, key components of the NF- κ B pathway, is reduced by JNK and p38 inhibitors, indicating a crosstalk between these pathways.

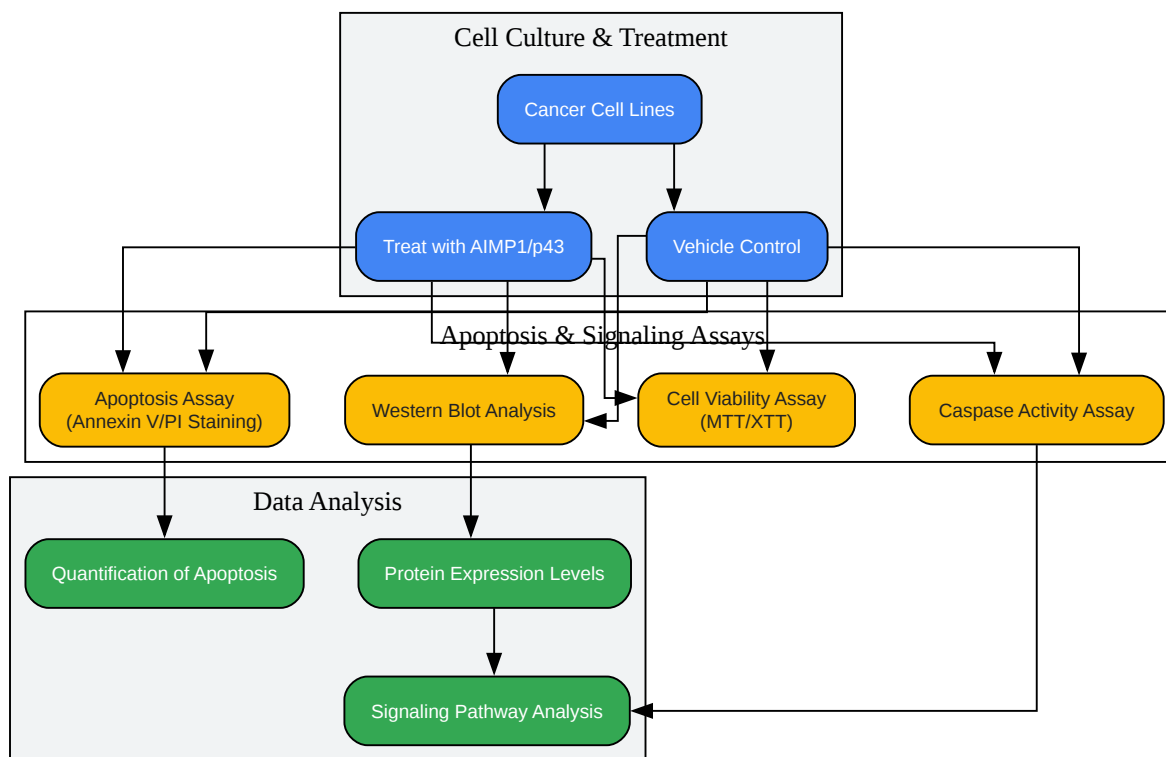
4. Interaction with Heat Shock Protein gp96:

AIMP1 can form a molecular complex with the heat shock protein gp96 in the endoplasmic reticulum. This interaction is significant for the ER retention of gp96. Dysregulation of this process can lead to increased cell surface presentation of gp96, which can have immunological consequences and potentially influence cell survival and death pathways.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of AIMP1/p43, the following diagrams have been generated using the DOT language.





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- 3. Frontiers | Aminoacyl transfer ribonucleic acid synthetase complex-interacting multifunctional protein 1 induces microglial activation and M1 polarization via the mitogen-activated protein kinase/nuclear factor-kappa B signaling pathway [frontiersin.org]
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